Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate
CAS No.: 1909326-07-3
Cat. No.: VC6938101
Molecular Formula: C4H3N2NaO3
Molecular Weight: 150.069
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909326-07-3 |
|---|---|
| Molecular Formula | C4H3N2NaO3 |
| Molecular Weight | 150.069 |
| IUPAC Name | sodium;3-methyl-1,2,4-oxadiazole-5-carboxylate |
| Standard InChI | InChI=1S/C4H4N2O3.Na/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 |
| Standard InChI Key | XOYGOZOYGLRMME-UHFFFAOYSA-M |
| SMILES | CC1=NOC(=N1)C(=O)[O-].[Na+] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and a carboxylate moiety at position 5 (Figure 1). The sodium counterion stabilizes the carboxylate group, enhancing the compound’s solubility in polar solvents . Key structural identifiers include:
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SMILES:
CC1=NOC(=N1)C(=O)O[Na] -
InChIKey:
NNNNJRNVSNNCGK-UHFFFAOYSA-N -
Molecular Weight: 128.09 g/mol (parent acid), 150.07 g/mol (sodium salt) .
The planar oxadiazole ring facilitates π-π stacking interactions, while the methyl group introduces steric effects that influence reactivity.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation (Table 1) :
Table 1: Predicted CCS Values for Sodium 3-Methyl-1,2,4-Oxadiazole-5-Carboxylate Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 129.02947 | 121.8 |
| [M+Na]+ | 151.01141 | 132.7 |
| [M-H]- | 127.01491 | 121.4 |
These data suggest that sodium adducts exhibit larger CCS values due to increased ionic radius, impacting their mobility in gas-phase analyses .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The sodium salt is typically synthesized via neutralization of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with sodium hydroxide. The parent acid is prepared through cyclocondensation reactions, such as the O-acylation of amidoximes with acyl chlorides followed by intramolecular cyclization (Figure 2). For example:
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O-Acylation: Amidoximes react with acetyl chloride in tetrahydrofuran (THF) at 0–5°C.
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Cyclization: The intermediate undergoes base-mediated dehydration (e.g., with tetra-n-butylammonium fluoride) to form the oxadiazole ring.
Industrial Production
Scaled-up synthesis employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Automated systems minimize byproducts like uncyclized intermediates, which are removed via recrystallization or chromatography.
Chemical Reactivity and Functionalization
Nucleophilic Acyl Substitution
The carboxylate group participates in reactions with electrophiles:
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Esterification: Treatment with alkyl halides (e.g., ethyl iodide) in dimethylformamide (DMF) yields esters ().
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Amidation: Coupling with amines using EDCl/HOBt forms amides, useful in peptide mimetics.
Ring Functionalization
The oxadiazole ring undergoes electrophilic substitution at the C5 position. For instance, nitration with nitric acid/sulfuric acid introduces nitro groups, enabling further derivatization.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for bioactive molecules. Its oxadiazole core mimics peptide bonds, making it a candidate for protease inhibitors. Derivatives exhibit:
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins.
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Anticancer Potential: Inhibition of histone deacetylases (HDACs) in tumor cells.
Material Science
Conjugated polymers incorporating this moiety demonstrate enhanced electron transport properties, useful in organic semiconductors.
Biological Activity and Mechanism of Action
Enzyme Inhibition
The carboxylate group chelates metal ions in enzyme active sites. For example, it inhibits matrix metalloproteinases (MMPs) by coordinating with catalytic zinc ions.
Pharmacokinetics
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Solubility: 25 mg/mL in water (sodium salt vs. 2 mg/mL for parent acid).
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Metabolic Stability: Susceptible to esterase-mediated hydrolysis in vivo, necessitating prodrug strategies.
Comparison with Related Oxadiazoles
1,3,4-Oxadiazoles: Differ in nitrogen placement, reducing electron-withdrawing effects and altering bioactivity.
1,2,5-Oxadiazoles: Less common in drug design due to synthetic challenges and lower metabolic stability.
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